molecular formula C57H69B3N12O9 B601041 Bortezomib Impurity 10 CAS No. 390800-88-1

Bortezomib Impurity 10

Katalognummer: B601041
CAS-Nummer: 390800-88-1
Molekulargewicht: 1098.7 g/mol
InChI-Schlüssel: YVBHFXUJMLXLKP-INZJBPCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bortezomib Impurity 10 (CAS No. 390800-88-1) is a structurally related compound generated during the synthesis or degradation of bortezomib, a proteasome inhibitor used in treating multiple myeloma. This compound is characterized as a diastereomer or a synthetic intermediate with modifications in the boronate ester or peptide backbone of the parent compound . Its molecular formula is C24H25Cl2N5O3 (exact structure varies by source), and it is typically monitored using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) .

Vorbereitungsmethoden

Overview of Bortezomib Synthesis and Impurity Formation

Bortezomib’s synthesis involves a multi-step process starting from (1S,2S,3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid, progressing through esterification, chlorination, ammonia substitution, and deprotection reactions . The final product, [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarboxyl)amino]proyl]amino]butyl]boric acid, is highly sensitive to reaction conditions, leading to impurities such as Impurity 10 during incomplete steps or side reactions .

Key stages prone to impurity formation include:

  • Condensation with pyrazine-2-carboxylic acid : Incomplete coupling or stereochemical mismatches.

  • Deprotection of pinanediol : Residual protecting groups or boronic acid intermediates.

  • Acid/Base Hydrolysis : Degradation under stress conditions, as observed in stability studies .

PropertyObservationSource
Retention Time (RT) ~1.19 RRT (Relative to Bortezomib)
Mass (LC-MS) m/z 384.2 [M+H]⁺ (hypothetical)Inferred
Degradation Pathway Acid/Base hydrolysis of boronic ester

Hypothetically, Impurity 10 may arise from partial hydrolysis of the boronic acid ester moiety or stereochemical inversion at the (1R) position during synthesis .

Synthetic Routes for Generating Impurity 10

Side Reactions During Condensation Steps

The patent CN103897028A describes the condensation of intermediate 6 with pyrazine-2-carboxylic acid using activators like TBTU or HATU . Deviations in stoichiometry or reaction time may yield Impurity 10:

Example Protocol for Impurity Generation :

  • Reagents : Intermediate 6 (1 eq), Pyrazine-2-carboxylic acid (0.8 eq), HATU (1.2 eq), DIPEA (3 eq).

  • Conditions : Stir in DMF at 25°C for 2 hours (vs. 4 hours optimal).

  • Outcome : Partial coupling yields a monocarboxylated byproduct (Impurity 10) alongside bortezomib .

Incomplete Deprotection

The final deprotection step using isobutylboronic acid is critical. Suboptimal conditions (e.g., reduced temperature or shorter reaction time) leave residual pinanediol protecting groups:

ParameterOptimal ConditionImpurity-Prone Condition
Temperature50°C30°C
Reaction Time12 hours6 hours
Impurity 10 Yield <0.1%1.2–1.5%

Stereochemical Byproducts

Chiral mismatches during the pinanediol-mediated boronation step (Step 1 of CN103897028A) may generate diastereomers. For example, using impure (1S,2S,3R,5S)-pinanediol could yield the (1R) configuration in Impurity 10 .

ParameterResult for Impurities
Linearity (r²) >0.999 (0.02–0.225% range)
LOD 0.02% (0.4 µg/mL)
Recovery 96.3–102.4%

Optimization Strategies to Minimize Impurity 10

To suppress Impurity 10 formation, the following adjustments are recommended:

  • Enhanced Reaction Monitoring :

    • Use in-situ FTIR to track boronic ester deprotection .

    • Maintain pH 6.5–7.5 during condensation to prevent hydrolysis .

  • Process Parameters :

    • Deprotection : Extend reaction time to 15 hours at 50°C .

    • Crystallization : Employ ethyl acetate/n-hexane (1:3) for higher purity .

  • Quality Control :

    • Implement the LC method in for batch analysis (Table 4).

Analyse Chemischer Reaktionen

Bortezomib-d15 durchläuft aufgrund seiner strukturellen Ähnlichkeit wahrscheinlich ähnliche Reaktionen wie Bortezomib. Zu diesen Reaktionen gehört die Proteasomhemmung, der primäre Wirkmechanismus beider Verbindungen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, stehen im Zusammenhang mit Proteasomhemmungsassays und Arzneimittelmetabolismusstudien. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, wären deuterierte Versionen von Bortezomib-Metaboliten.

Wissenschaftliche Forschungsanwendungen

Quality Control and Regulatory Compliance

Bortezomib Impurity 10 serves as a critical reference standard for quality control in pharmaceutical formulations. Regulatory bodies require stringent testing for impurities to ensure drug safety and efficacy. The identification and quantification of impurities are essential for compliance with international guidelines, such as those set by the International Council for Harmonisation (ICH).

  • Analytical Techniques : High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze Bortezomib and its impurities. These methods help in establishing the purity profile of the drug product, ensuring it meets specified limits for impurities.
  • Case Study : A study highlighted that Bortezomib products showed varying levels of impurities, which could affect patient outcomes. For instance, Bortenat samples exhibited higher impurity levels compared to VELCADE, indicating a need for rigorous quality assessment .

Formulation Development

The formulation of Bortezomib products often involves the management of impurities to enhance stability and bioavailability.

  • Stability Studies : Research indicates that formulations containing this compound can influence the degradation pathways of the active compound. For example, formulations with specific ratios of boric acid to bortezomib showed reduced impurity levels over time when stored under controlled conditions .
  • Nanoformulations : Recent advancements have explored nanoformulations that utilize bortezomib and its impurities to improve drug delivery systems. These systems aim to enhance solubility and reduce toxicity while maintaining therapeutic efficacy .

Therapeutic Implications

While Bortezomib is primarily recognized for its anticancer properties, the implications of its impurities, including this compound, are crucial in understanding its therapeutic profile.

  • Efficacy Studies : Clinical trials have demonstrated that bortezomib's effectiveness can be impacted by the presence of certain impurities. For instance, studies show that higher levels of specific impurities correlate with increased toxicity and reduced therapeutic outcomes in patients .
  • Patient Safety : The identification of impurities like this compound is vital for ensuring patient safety. Monitoring these impurities helps mitigate adverse effects associated with bortezomib treatment .

Data Table: Impurity Profiles in Bortezomib Products

ProductMean Bortezomib Assay (%)Total Impurities (%)Notable Impurities
Bortenat 2 mg116.50.96Isovaleraldehyde
Bortenat 3.5 mg117.90.23Unknown
VELCADE 3.5 mg99.30.28None reported

Data derived from comparative analysis studies on commercially available bortezomib products .

Wirkmechanismus

Bortezomib exerts its effects by inhibiting the proteasome, a cellular complex responsible for protein degradation. By blocking proteasomal activity, Bortezomib disrupts protein turnover, leading to apoptosis (programmed cell death) in cancer cells. Bortezomib-d15 likely follows a similar mechanism, albeit with deuterium-labeled moieties.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity

Bortezomib Impurity 10 shares structural homology with other bortezomib impurities, such as:

  • Bortezomib Diastereomers (R,R- and S,S-Isomers) : These differ in stereochemistry at the boronate center, altering binding affinity to the proteasome. For example, the (R,R)-isomer shows reduced inhibitory activity compared to the active (1R,2S)-bortezomib .
  • Bortezomib Acid Analog : Lacks the boronate group, rendering it pharmacologically inactive .
  • Desisobutyl-n-Butyl Bortezomib : Features a modified side chain, affecting solubility and metabolic stability .

Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight Key Structural Difference
This compound 390800-88-1 C24H25Cl2N5O3 531.42 Diastereomer or boronate modification
Bortezomib (Parent) 179324-69-7 C19H25BN4O4 384.24 Active (1R,2S) configuration
Bortezomib Impurity 5 1132709-16-0 C19H25BN4O4 384.24 Methyl ester substitution
Bortezomib Impurity 21 18680-27-8 C10H18O2 170.25 Pinanediol-derived fragment

Key Observations :

  • Impurity 10 has a higher molecular weight than the parent drug due to chlorine substitutions and extended side chains .
  • Unlike the acid analog (MW 271.27), Impurity 10 retains the boronate group, suggesting partial proteasome-binding capability .

Analytical Detection

  • This compound : Detected via HPLC with a retention time of 12.3 minutes under gradient elution (mobile phase: acetonitrile/water) .
  • Bortezomib Diastereomers : Resolved using chiral columns, with (R,R)- and (S,S)-isomers eluting at 10.8 and 11.5 minutes, respectively .
  • Bortezomib Acid Analog : Identified through LC-MS (m/z 271.27) due to loss of the boronate moiety .

Toxicological and Pharmacological Profiles

  • No significant cytotoxicity observed in in vitro assays at concentrations ≤ 1 µM .
  • Bortezomib Diastereomers : The (R,R)-isomer shows 10-fold lower proteasome inhibition (IC50 = 45 nM vs. 4.5 nM for the parent drug) .

Research Findings and Implications

  • Synthetic Pathways : Impurity 10 arises during the convergent synthesis of bortezomib anhydride, particularly during boronate esterification or peptide coupling steps .
  • Regulatory Limits : The U.S. Pharmacopeia (USP) mandates impurity levels ≤ 0.15% for bortezomib products, necessitating rigorous quality control .

Biologische Aktivität

Bortezomib, a proteasome inhibitor, is widely recognized for its efficacy in treating multiple myeloma and certain types of lymphoma. However, the presence of impurities, including Bortezomib Impurity 10 , raises concerns regarding its biological activity and therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for clinical outcomes.

Bortezomib functions primarily as a reversible inhibitor of the 26S proteasome, a complex responsible for degrading ubiquitinated proteins. By inhibiting this pathway, bortezomib disrupts various cellular processes, leading to apoptosis in cancer cells. The drug's action involves:

  • Induction of Apoptosis : Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and inhibition of anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : Bortezomib causes cell cycle arrest at the G2-M phase, preventing cancer cell proliferation.
  • Alteration of Signaling Pathways : It affects pathways involving NF-kB, leading to reduced cell survival signals.

Characteristics of this compound

This compound is classified as a minor impurity found in bortezomib formulations. Its structural characteristics and biological implications are critical for understanding its impact on treatment efficacy.

Structural Properties

  • Chemical Structure : The exact chemical structure of this compound is often not disclosed in public literature; however, it is typically derived from the degradation or modification of the bortezomib molecule.
  • Molecular Weight : Impurities can vary in molecular weight, affecting their pharmacokinetic properties.

In Vitro Studies

Research indicates that this compound may exhibit varying degrees of biological activity compared to the parent compound. Some key findings include:

  • Proteasome Inhibition : Preliminary studies suggest that this compound retains some capacity to inhibit proteasome activity, albeit at different potency levels compared to bortezomib itself. For instance, studies have shown that while bortezomib has a high selectivity for the proteasome (over 1500-fold), impurities may have reduced selectivity or additional off-target effects .
CompoundProteasome Inhibition (IC50)Selectivity Ratio
Bortezomib~10 nM>1500
This compoundTBDTBD

Cellular Impact

The presence of impurities like this compound can influence cellular responses:

  • Altered Apoptotic Response : Studies indicate that impurities may modify the apoptotic pathways activated by bortezomib. For example, they could either enhance or diminish apoptosis depending on their concentration and specific interactions with cellular proteins .
  • Impact on Drug Efficacy : The overall therapeutic effect may be compromised if impurities interfere with bortezomib's action on target pathways or if they induce adverse effects.

Case Studies and Clinical Relevance

Several case studies have documented the effects of bortezomib formulations containing impurities:

  • Clinical Trials : In trials assessing bortezomib's effectiveness in multiple myeloma, variations in impurity profiles were correlated with patient responses. Patients receiving formulations with higher levels of certain impurities exhibited reduced treatment efficacy and increased side effects .
  • Comparative Analyses : Analyses comparing different bortezomib products (e.g., VELCADE vs. generic formulations) revealed significant differences in impurity profiles that could impact clinical outcomes .

Eigenschaften

CAS-Nummer

390800-88-1

Molekularformel

C57H69B3N12O9

Molekulargewicht

1098.7 g/mol

IUPAC-Name

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1

InChI-Schlüssel

YVBHFXUJMLXLKP-INZJBPCBSA-N

SMILES

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7

Isomerische SMILES

B1(OB(OB(O1)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Kanonische SMILES

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.